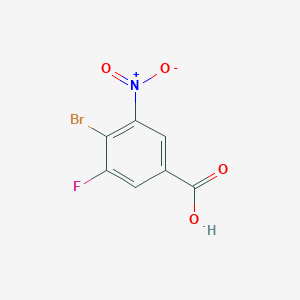![molecular formula C12H8BrN3 B1527368 2-(2-Bromphenyl)-3H-Imidazo[4,5-b]pyridin CAS No. 1247211-53-5](/img/structure/B1527368.png)
2-(2-Bromphenyl)-3H-Imidazo[4,5-b]pyridin
Übersicht
Beschreibung
“2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine” is a chemical compound that belongs to the class of pyridine derivatives . Pyridine derivatives have been studied for their biological and pharmacological activities .
Synthesis Analysis
The synthesis of similar pyridine derivatives involves the reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution to afford the corresponding chalcone . This chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . The pyridinethione is used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar pyridine derivatives have been described in the Synthesis Analysis section. The reaction involves the formation of a chalcone from 4-bromo acetophenone and vetraldehyde, which is then used to prepare a new series of pyridine derivatives .Wissenschaftliche Forschungsanwendungen
Antimikrobielle Mittel
Verbindungen, die von Pyridin abgeleitet sind, wie beispielsweise “2-(2-Bromphenyl)-3H-Imidazo[4,5-b]pyridin”, wurden auf ihr Potenzial als antimikrobielle Mittel untersucht. Diese Verbindungen haben eine Wirksamkeit gegen verschiedene mikrobielle Stämme gezeigt, darunter E. coli, B. mycoides und C. albicans. Die Studien zur Struktur-Aktivitäts-Beziehung (SAR) deuten darauf hin, dass die chemische Struktur dieser Verbindungen eng mit ihren antimikrobiellen Eigenschaften zusammenhängt .
Optoelektronische Eigenschaften
Pyridinderivate sind auch im Bereich der Optoelektronik von Bedeutung. Sie wurden als blau emittierende Materialien in organischen Leuchtdioden (OLEDs) verwendet. Die elektronenarme Einheit von Imidazopyridin zeigt in Kombination mit Donormolekülen vielversprechende optische und elektrochemische Eigenschaften, die für die Entwicklung von Vollfarb-Flachbildschirmen entscheidend sind .
Bcl-2-Inhibitoren
In der pharmazeutischen Chemie spielt “this compound” eine Rolle bei der Synthese von N-(Phenylsulfonyl)benzamiden. Diese Verbindungen wirken als Bcl-2-Inhibitoren und sind wichtig für die Behandlung von Krankheiten, die mit unerwünschter Bcl-2-Aktivität einhergehen, wie z. B. Krebs und Autoimmunerkrankungen .
Synthese von kondensierten heterozyklischen Verbindungen
Das Pyridingerüst ist ein essentieller Kern in der chemischen Struktur verschiedener Medikamente. Die Synthese von kondensierten heterozyklischen Verbindungen, die die Pyridin-Einheit enthalten, repräsentiert eine Vielzahl von biologischen Aktivitäten. Diese Aktivitäten erstrecken sich über verschiedene Bereiche, darunter die Entwicklung neuer Arzneimittel .
Entwicklung von organischen π-konjugierten Fluorophoren
Pyridinderivate sind für die Weiterentwicklung von organischen π-konjugierten Fluorophoren von entscheidender Bedeutung. Diese Verbindungen haben ein enormes Potenzial in optoelektronischen Anwendungen, insbesondere bei der Herstellung von Vollfarb-Flachbildschirmen. Der Pyridinkern ist für die Erzielung der notwendigen Effizienz und Gerätelebensdauer in elektrolumineszierenden Displays unerlässlich .
Charakterisierung und Analyse neuer Verbindungen
Die Pyridinderivate, einschließlich “this compound”, werden mit verschiedenen spektroskopischen Methoden wie FT-IR- und 1H-NMR-Spektroskopie charakterisiert. Diese Methoden helfen beim Verständnis der Eigenschaften synthetisierter Verbindungen, wie z. B. thermische Stabilität, Molekulargewicht und HOMO/LUMO-Niveaus, die für weitere Anwendungen in der Materialwissenschaft von entscheidender Bedeutung sind .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target organisms causing these diseases, such as Leishmania and Plasmodium species.
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine might interact with its targets in a similar manner, leading to changes in the target organism’s biological processes.
Biochemical Pathways
Similar compounds have been reported to exhibit antileishmanial and antimalarial activities , suggesting that this compound may affect the biochemical pathways of Leishmania and Plasmodium species.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-9-5-2-1-4-8(9)11-15-10-6-3-7-14-12(10)16-11/h1-7H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDHESBDWHZMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=CC=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



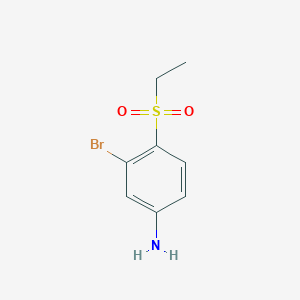


![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527293.png)
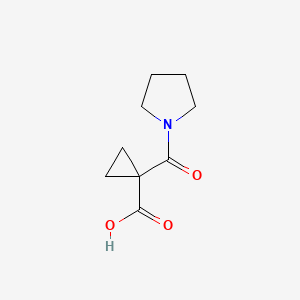
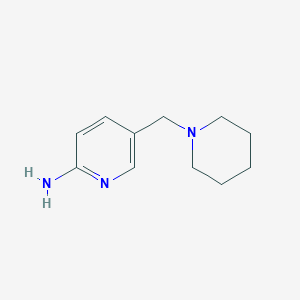
![[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1527298.png)
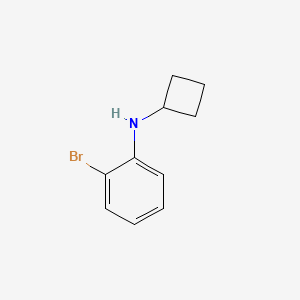

amine](/img/structure/B1527304.png)

![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527307.png)
